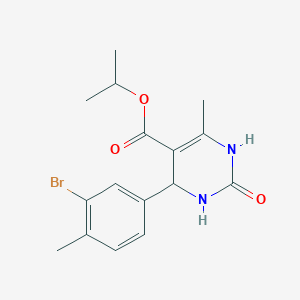![molecular formula C13H13BrClNO4 B4163221 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163221.png)
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione
説明
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of pyrrolidinediones. It is also known by its chemical name, Brequinar. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
Brequinar inhibits the activity of DHODH by binding to its active site. This binding prevents the conversion of dihydroorotate to orotate, which is a crucial step in the de novo synthesis of pyrimidine nucleotides. As a result, the production of DNA and RNA is decreased, leading to the inhibition of cell proliferation and viral replication.
Biochemical and Physiological Effects:
Brequinar has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of T cells in autoimmune diseases, and inhibit the replication of various viruses such as HIV, HCV, and HBV. Brequinar has also been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
Brequinar has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an excellent tool for studying the de novo synthesis of pyrimidine nucleotides. Brequinar is also relatively easy to synthesize, making it readily available for research purposes. However, Brequinar has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some assays. Brequinar also has a short half-life, which may require frequent administration in in vivo studies.
将来の方向性
There are several future directions for the research on Brequinar. One potential direction is the development of Brequinar derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the combination of Brequinar with other chemotherapeutic agents for the treatment of cancer. Brequinar may also have potential applications in the treatment of viral infections such as COVID-19, which warrants further investigation. Overall, the potential therapeutic applications of Brequinar make it an exciting area of research for the future.
科学的研究の応用
Brequinar has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and viral infections. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which is essential for the proliferation of cancer cells and the replication of viruses.
特性
IUPAC Name |
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO4/c1-8-6-9(15)7-10(14)13(8)19-4-5-20-16-11(17)2-3-12(16)18/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBIELMNNSVWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCON2C(=O)CCC2=O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride](/img/structure/B4163140.png)
![N'-{[(4-chlorophenyl)thio]acetyl}-4-nitrobenzohydrazide](/img/structure/B4163145.png)
![1-[4-(2-allylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4163147.png)
![3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163165.png)
![methyl 4'-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}-2-biphenylcarboxylate](/img/structure/B4163171.png)
![5-chloro-7-[(4-methoxy-3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163177.png)
![1-[4-(3-methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4163185.png)
![N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163192.png)
![2-{2-[(2,5-dioxo-1-pyrrolidinyl)oxy]ethoxy}benzonitrile](/img/structure/B4163207.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4163213.png)
![N-(3-{[(4-iodophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163220.png)

![N,N-dimethyl-N'-{3-[3-(trifluoromethyl)phenoxy]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163236.png)
![7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163245.png)